molecular formula C9H7N3 B12275738 3-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile

3-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile

Cat. No.: B12275738
M. Wt: 157.17 g/mol
InChI Key: IMUIIYOKOYDZSG-UHFFFAOYSA-N
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Description

3-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various enzymes and receptors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile typically involves the reaction of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine with a substituted aldehyde at elevated temperatures. The reaction conditions often include heating at 50°C to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted products.

Scientific Research Applications

3-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile involves its interaction with specific molecular targets, such as FGFRs. By binding to these receptors, the compound inhibits their activity, which can lead to the suppression of cancer cell proliferation and migration . The pathways involved include the RAS-MEK-ERK and PI3K-Akt signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to inhibit FGFRs with high potency makes it a valuable compound in cancer research and therapy .

Properties

IUPAC Name

3-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3/c1-6-4-11-9-8(6)2-7(3-10)5-12-9/h2,4-5H,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMUIIYOKOYDZSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC2=C1C=C(C=N2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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